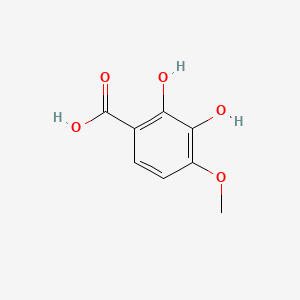

2,3-Dihydroxy-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDRPEIHNMXLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192560 | |

| Record name | 2,3-Dihydroxy-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-81-4 | |

| Record name | 2,3-Dihydroxy-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxy-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3934-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxy-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXY-4-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3630629597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of 2,3-Dihydroxy-4-methoxybenzoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified in the plant kingdom. As a substituted benzoic acid derivative, it belongs to a class of secondary metabolites that are of significant interest to researchers in various fields, including phytochemistry, pharmacology, and drug development. The hydroxylation and methoxylation patterns on the benzene (B151609) ring suggest potential antioxidant and other biological activities. This technical guide provides a comprehensive overview of the known natural occurrence of this compound, details on its quantification in plant matrices, and a discussion of its likely biosynthetic origins.

Natural Occurrence

To date, the confirmed natural source of this compound is the sweet cherry fruit (Prunus avium). While the presence of a wide array of phenolic acids in Prunus avium is well-documented, specific quantitative data for this compound remains limited in publicly available literature.

Quantitative Data of Phenolic Acids in Prunus avium

To provide a context for the potential concentration of this compound, the following table summarizes the quantitative data for other major phenolic acids found in the fruit of Prunus avium. It is important to note that the concentration of these compounds can vary significantly depending on the cultivar, maturity, and environmental conditions.

| Phenolic Acid | Plant Part | Concentration Range (mg/100g FW) | Reference(s) |

| Neochlorogenic acid | Fruit Pulp | 1.8 - 9.5 | [1] |

| Chlorogenic acid | Fruit Pulp | 0.5 - 2.1 | [1] |

| p-Coumaric acid | Fruit Pulp | 0.1 - 0.8 | [1] |

| Ferulic acid | Fruit Pulp | 0.05 - 0.3 | [1] |

| Caffeic acid | Fruit Pulp | 0.1 - 0.5 | [1] |

Note: Quantitative data for this compound is not available in the cited literature. The presented data for other phenolic acids serves as a comparative reference.

Experimental Protocols

The following is a generalized experimental protocol for the extraction, separation, and quantification of this compound from Prunus avium fruit. This protocol is based on established methods for the analysis of phenolic acids in plant materials.[2][3][4]

Extraction of Phenolic Acids

-

Sample Preparation: Fresh Prunus avium fruits are washed, pitted, and homogenized to a fine pulp. The pulp is then lyophilized (freeze-dried) to remove water and ground into a fine powder.

-

Solvent Extraction:

-

A known weight of the lyophilized powder (e.g., 1 gram) is extracted with a solvent mixture, typically methanol/water or ethanol/water with a small percentage of acid (e.g., 0.1% HCl or formic acid) to improve the stability of the phenolic compounds. A common ratio is 80:20 (v/v) solvent to water.

-

The extraction is performed using techniques such as ultrasonication or maceration with constant stirring for a defined period (e.g., 30-60 minutes).

-

The process is repeated multiple times (e.g., three times) to ensure exhaustive extraction.

-

-

Filtration and Concentration: The extracts are pooled and filtered (e.g., through Whatman No. 1 filter paper). The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a concentrated crude extract.

Purification (Optional)

For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE). A C18 cartridge can be used to separate the phenolic acids from other matrix components.

HPLC-UV/Vis Quantification

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is commonly used, consisting of two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity.

-

Detection: The UV detector is set to a wavelength where benzoic acid derivatives show strong absorbance, typically around 280 nm.

-

Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biosynthesis

The specific biosynthetic pathway for this compound has not been elucidated. However, the general biosynthesis of benzoic acids in plants is known to occur through several routes, primarily originating from the phenylpropanoid pathway.[5][6][7][8]

General Biosynthetic Pathways of Benzoic Acids

The biosynthesis of benzoic acids in plants generally starts from the amino acid L-phenylalanine. The key precursor is trans-cinnamic acid, formed by the action of phenylalanine ammonia-lyase (PAL). From trans-cinnamic acid, the C3 side chain is shortened by two carbons to yield benzoic acid. This can occur via a β-oxidative pathway or a non-β-oxidative pathway.[5][8] Subsequent modifications, such as hydroxylation and methylation, lead to the diversity of substituted benzoic acids found in nature.

Putative Biosynthetic Pathway of this compound

Based on the general pathways, a putative biosynthetic route for this compound can be proposed. This pathway likely involves a series of hydroxylation and methylation steps on a benzoic acid precursor. The order of these steps can vary between plant species.

Conclusion

This compound is a naturally occurring phenolic compound isolated from Prunus avium. While specific quantitative data and its dedicated biosynthetic pathway are yet to be fully elucidated, established analytical methods for phenolic acids can be readily adapted for its study. The proposed biosynthetic pathway provides a logical framework for further investigation into the formation of this and other substituted benzoic acids in plants. Further research is warranted to explore the distribution of this compound in a wider range of plant species and to determine its potential biological activities, which could be of interest for pharmaceutical and nutraceutical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of a Green Extraction of Polyphenols from Sweet Cherry (Prunus avium L.) Pulp [mdpi.com]

- 3. Optimization of extraction parameters on the isolation of phenolic compounds from sour cherry (Prunus cerasus L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]

The Biosynthetic Pathway of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed biosynthetic pathway for 2,3-dihydroxy-4-methoxybenzoic acid, a phenolic compound identified in sweet cherry (Prunus avium). While the complete enzymatic cascade for this specific metabolite has not been fully elucidated, this document synthesizes current knowledge on the biosynthesis of related plant phenolics to present a scientifically plausible route. The proposed pathway originates from the central shikimate pathway and proceeds through a series of hydroxylation and methylation reactions on a benzoic acid scaffold. This guide provides a comprehensive overview of the hypothetical enzymatic steps, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data from analogous systems. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the core concepts.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids and other aromatic compounds. The pathway commences with the formation of chorismate, which serves as a key branch-point intermediate.

The proposed pathway from chorismate to this compound involves the following key steps:

-

Chorismate to Benzoic Acid: Chorismate is converted to benzoic acid through a series of enzymatic reactions.

-

Hydroxylation of Benzoic Acid: Benzoic acid is hydroxylated to form 4-hydroxybenzoic acid.

-

Second Hydroxylation: A subsequent hydroxylation at the C-3 position would yield 3,4-dihydroxybenzoic acid (protocatechuic acid).

-

Methylation: An O-methyltransferase (OMT) would then catalyze the transfer of a methyl group to the hydroxyl at C-4, yielding 3-hydroxy-4-methoxybenzoic acid.

-

Final Hydroxylation: A final hydroxylation at the C-2 position would produce the target molecule, this compound.

An alternative route could involve the initial formation of 2,3-dihydroxybenzoic acid from chorismate, followed by methylation at the 4-position. The biosynthesis of 2,3-dihydroxybenzoic acid from chorismate has been confirmed in transgenic Catharanthus roseus cell cultures.[1]

dot

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the proposed pathway for this compound are not available, the following table presents representative kinetic parameters for analogous plant enzymes acting on similar substrates. This data provides a baseline for expected enzyme performance.

| Enzyme Class | Substrate | K_m (µM) | V_max (pkat/mg protein) | Source Organism |

| Benzoate 4-hydroxylase | Benzoic Acid | 150 | 2.5 | Nicotiana tabacum |

| p-Hydroxybenzoate 3-hydroxylase | 4-Hydroxybenzoic Acid | 38 | 120 | Pseudomonas aeruginosa |

| Catechol O-methyltransferase | 3,4-Dihydroxybenzoic Acid | 50 | 8.3 | Populus tremuloides |

| Benzoate 2-hydroxylase | Benzoic Acid | 130 | 1.8 | Nicotiana tabacum |

Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a multi-faceted approach, combining analytical chemistry, enzymology, and molecular biology. Below are detailed protocols for key experiments.

Metabolite Extraction and Analysis from Prunus avium

Objective: To extract and identify phenolic compounds, including this compound, from sweet cherry tissues.

Protocol:

-

Sample Preparation: Freeze-dry fresh Prunus avium fruit tissue and grind to a fine powder.

-

Extraction:

-

Suspend 1 g of powdered tissue in 10 mL of 80% methanol.

-

Sonicate for 30 minutes in an ice bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Analysis by LC-MS/MS:

-

Reconstitute the dried extract in 1 mL of 50% methanol.

-

Filter through a 0.22 µm syringe filter.

-

Inject onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water (0.1% formic acid) and acetonitrile (B52724) (0.1% formic acid).

-

Analyze the eluent by tandem mass spectrometry (MS/MS) in both positive and negative ionization modes.

-

Identify this compound by comparing its retention time and MS/MS fragmentation pattern with an authentic standard.

-

dot

Caption: Workflow for metabolite extraction and analysis.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify candidate hydroxylase and O-methyltransferase enzymes for in vitro characterization.

Protocol:

-

Gene Identification and Cloning:

-

Identify candidate genes in a Prunus avium transcriptome database based on homology to known hydroxylases and O-methyltransferases.

-

Amplify the coding sequences by PCR and clone into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

-

-

Protein Expression:

-

Transform the expression construct into E. coli BL21(DE3).

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest cells by centrifugation and resuspend in lysis buffer.

-

Lyse cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column with wash buffer containing 20 mM imidazole.

-

Elute the His-tagged protein with elution buffer containing 250 mM imidazole.

-

Verify protein purity and concentration by SDS-PAGE and Bradford assay.

-

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified candidate enzymes.

Hydroxylase Assay Protocol:

-

Prepare a reaction mixture containing:

-

100 mM phosphate (B84403) buffer (pH 7.5)

-

1 mM NADPH

-

10 µM FAD

-

1 mM substrate (e.g., benzoic acid, 4-hydroxybenzoic acid)

-

1-5 µg of purified hydroxylase

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the hydroxylated product.

O-Methyltransferase (OMT) Assay Protocol:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM S-adenosyl-L-methionine (SAM)

-

1 mM substrate (e.g., 3,4-dihydroxybenzoic acid)

-

1-5 µg of purified OMT

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the methylated product.

dot

Caption: Experimental workflow for enzyme characterization.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the biosynthetic pathway of this compound. The proposed pathway, rooted in the well-established shikimate pathway, offers a logical sequence of enzymatic reactions consistent with known plant secondary metabolism. The detailed experimental protocols provided herein offer a roadmap for researchers to elucidate and validate this pathway in Prunus avium or other producing organisms. The characterization of the enzymes involved will not only advance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other valuable phenolic compounds for applications in the pharmaceutical and nutraceutical industries. Further research, including isotopic labeling studies and gene silencing experiments, will be crucial to definitively establish the in vivo biosynthetic route to this compound.

References

Spectroscopic Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydroxy-4-methoxybenzoic acid, a key organic compound with applications in various research and development sectors. Due to the limited availability of complete experimental spectra for the free acid in public databases, this document combines available experimental data with predicted spectral information to offer a thorough analytical profile. The data is presented in a structured format to facilitate its use in research and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available and predicted NMR data for this compound and its methyl ester derivative.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Predicted ¹H NMR (Free Acid) | Experimental ¹H NMR (Methyl Ester) |

| H-5 | 7.29 (d, J=8.5 Hz) | 7.33 (d, J=8.6 Hz) |

| H-6 | 6.64 (d, J=8.5 Hz) | 6.57 (d, J=8.6 Hz) |

| 4-OCH₃ | 3.89 (s) | 3.88 (s) |

| COOH | 11.0 (br s) | - |

| COOCH₃ | - | 3.90 (s) |

| 2-OH | 9.5 (br s) | 9.45 (s) |

| 3-OH | 9.0 (br s) | 5.89 (s) |

Predicted data is based on computational models and should be used as a reference. Experimental data for the methyl ester is sourced from literature on the characterization of natural products.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Predicted ¹³C NMR (Free Acid) | Experimental ¹³C NMR (Methyl Ester) |

| C-1 (COOH/COOCH₃) | 171.5 | 169.7 |

| C-2 | 147.8 | 147.3 |

| C-3 | 152.5 | 152.1 |

| C-4 | 141.2 | 140.8 |

| C-5 | 115.8 | 115.5 |

| C-6 | 108.1 | 107.8 |

| 4-OCH₃ | 56.4 | 56.3 |

| COOCH₃ | - | 52.4 |

Predicted data provides an estimation of the chemical shifts. The experimental data for the methyl ester offers a valuable comparison for the aromatic core.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of aromatic carboxylic acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte. For carboxylic acids, DMSO-d₆ is often preferred as it can dissolve the sample and allow for the observation of exchangeable protons (OH and COOH).

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted IR Frequencies (cm⁻¹) | Expected Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 |

| O-H stretch (Phenolic) | 3400-3200 (broad) | 3550-3200 |

| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C=O stretch (Carboxylic Acid) | 1680-1660 | 1725-1680 |

| C=C stretch (Aromatic) | 1610, 1500, 1450 | 1625-1450 |

| C-O stretch (Carboxylic Acid/Phenol) | 1300-1200 | 1320-1210 |

| C-O stretch (Methoxy) | 1250-1200, 1050-1020 | 1275-1200, 1075-1020 |

Predicted IR frequencies are based on computational calculations and provide a guide for spectral interpretation.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the KBr pellet method is a common technique:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR range.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Place the powdered mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Source |

| [M+H]⁺ | 185.044 | Experimental (UPLC-MS/MS) |

| [M]⁺ | 184.037 | Predicted |

| [M-H]⁻ | 183.029 | Predicted |

The experimental value corresponds to the protonated molecule observed in a UPLC-MS/MS analysis. Predicted values are based on the exact mass of the molecule.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of an aromatic carboxylic acid using Electrospray Ionization (ESI) Mass Spectrometry is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL. The solvent should be of high purity (LC-MS grade).

-

Infusion or LC-MS:

-

Direct Infusion: The sample solution can be directly infused into the mass spectrometer's ion source via a syringe pump to obtain a continuous signal.

-

LC-MS: For more complex samples or to improve ionization efficiency, the sample can be introduced through a liquid chromatograph (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for aromatic acids.

-

-

Ionization: Utilize an electrospray ionization (ESI) source. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred due to the acidic proton, but positive ion mode ([M+H]⁺) can also be effective.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For definitive structural confirmation and quality control, it is recommended to obtain a full set of experimental spectra on a purified sample.

Physical and chemical properties of "2,3-Dihydroxy-4-methoxybenzoic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-4-methoxybenzoic acid, a phenolic compound identified in nature, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside an exploration of its potential biological activities. While experimental data for this specific isomer remains somewhat limited, this document consolidates available information and draws comparisons with structurally related compounds to offer a thorough understanding for research and development purposes.

Chemical and Physical Properties

This compound, with the CAS Number 3934-81-4, is a substituted benzoic acid derivative. Its core structure consists of a benzene (B151609) ring functionalized with two adjacent hydroxyl groups, a methoxy (B1213986) group, and a carboxylic acid group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₅ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| CAS Number | 3934-81-4 | [1] |

| Boiling Point (estimated) | 374.60 °C @ 760.00 mm Hg | [3] |

| Flash Point (estimated) | 157.20 °C | [3] |

| logP (o/w) (estimated) | 1.770 | [3] |

| Water Solubility (estimated) | 7659 mg/L @ 25 °C | [3] |

| Predicted Mass Spectrum | [M+H]⁺: 185.04445, [M+Na]⁺: 207.02639, [M-H]⁻: 183.02989 | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely published. However, predicted spectral data can be a useful tool for characterization. For reference, the ¹H NMR spectrum of the related compound, 2,3-dihydroxy-4-methoxybenzaldehyde, is available.[5]

Synthesis and Experimental Protocols

A detailed and validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a potential synthetic route could involve the oxidation of the corresponding aldehyde, 2,3-dihydroxy-4-methoxybenzaldehyde. The synthesis of this aldehyde has been reported.[6][7]

Potential Synthesis Workflow

A plausible synthetic pathway could be conceptualized as a two-step process, starting from a suitable precursor to synthesize the aldehyde, followed by its oxidation to the carboxylic acid.

References

- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 3934-81-4 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-DIHYDROXY-4-METHOXYBENZALDEHYDE(4055-69-0) 1H NMR [m.chemicalbook.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde - White Rose Research Online [eprints.whiterose.ac.uk]

Solubility Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,3-Dihydroxy-4-methoxybenzoic acid in common laboratory solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, and analytical method design. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of this compound has been characterized in aqueous and various organic solvents. The following table summarizes the available data to facilitate solvent selection for experimental work.

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Notes |

| Water | Protic | 7659 mg/L (estimated)[1] | 25 | Possesses some water solubility due to the presence of polar hydroxyl and carboxylic acid functional groups capable of hydrogen bonding. |

| Chloroform | Halogenated | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |

| Dichloromethane | Halogenated | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |

| Acetone | Ketone | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2] | Not Specified | A common solvent for challenging organic molecules, expected to be a good solvent for this compound. |

| Ethyl Acetate | Ester | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely used isothermal shake-flask method. This method is a reliable approach for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the selected solvent. These will be used to generate a calibration curve.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to sediment. A sample of the supernatant is then carefully withdrawn and immediately filtered to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the clear, filtered supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the analytical response to the previously generated calibration curve.

-

Data Analysis: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound.

Caption: A flowchart of the key stages in an experimental protocol for determining solubility.

References

Unveiling the Antioxidant Potential of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified in various natural sources, including spine grape (Vitis davidii Foex) and sweet cherry fruits (Prunus avium). As a derivative of dihydroxybenzoic acid, it is structurally poised to exhibit antioxidant properties, which are crucial in combating oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, drawing upon available data for structurally similar compounds to infer its activity. This document details the fundamental mechanisms of its antioxidant action, quantitative assessments of its efficacy through various in vitro assays, and the experimental protocols required to evaluate its potential.

Core Concepts: Antioxidant Mechanisms of Phenolic Acids

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzoic acid backbone significantly influences this capacity.

Direct Antioxidant Activity: Free Radical Scavenging

The principal mechanism of direct antioxidant action involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical. The resulting phenoxyl radical is relatively stable and less reactive due to the delocalization of the unpaired electron around the aromatic ring, thus preventing further propagation of oxidative damage.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway implicated in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress or certain bioactive molecules, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes. While not yet specifically demonstrated for this compound, this remains a plausible mechanism of action for phenolic acids.

Caption: The Keap1-Nrf2 signaling pathway, a potential target for phenolic antioxidants.

Quantitative Assessment of Antioxidant Potential

While specific quantitative data for this compound is limited, a study on phenolic derivatives from Canadian maple syrup, which included this compound, reported a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC50 value of less than 100 μM for the group of phenolic derivatives. For a more detailed quantitative perspective, data for the structurally similar compound, 2,3-dihydroxybenzoic acid, is presented below. This data provides a valuable benchmark for estimating the potential antioxidant efficacy of its 4-methoxy derivative.

| Antioxidant Assay | 2,3-dihydroxybenzoic acid | Reference Compound (Trolox) |

| DPPH IC50 (µM) | 60.83 | Not Reported in this study |

| ABTS (% Inhibition at 50 µM) | 86.40% | Not Reported in this study |

| FRAP (µM Fe²⁺/µM) | 173.79 | Not Reported in this study |

| CUPRAC (µM Trolox Equivalents) | 60.83 | Not Applicable |

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for the key experiments cited, providing a framework for the assessment of the antioxidant potential of this compound.

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.2 mM in methanol)

-

Test compound solutions at various concentrations in methanol (B129727)

-

Methanol (as blank)

-

Ascorbic acid or Trolox (as positive control)

-

-

Procedure:

-

In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound solutions at various concentrations

-

Trolox (as positive control)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound solution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

-

Test compound solutions at various concentrations

-

Ferrous sulfate (B86663) (FeSO₄) solution for the standard curve

-

-

Procedure:

-

Add 20 µL of the test compound solution to 180 µL of the FRAP reagent in a 96-well microplate.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

Conclusion and Future Directions

For drug development professionals and researchers, this compound represents a promising candidate for further exploration. Future studies should focus on obtaining precise quantitative data on its antioxidant activity using the standardized assays outlined in this guide. Furthermore, investigating its potential to modulate cellular antioxidant pathways, such as the Keap1-Nrf2 system, will provide a more complete understanding of its mechanism of action and its potential therapeutic applications in diseases associated with oxidative stress. Cellular antioxidant assays would also be a critical next step to evaluate its efficacy in a biological system.

An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydroxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-4-methoxybenzoic acid, a phenolic compound, has emerged as a molecule of interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of its putative mechanisms of action, drawing upon evidence from studies on structurally related compounds. The primary focus is on its potential as a tyrosinase inhibitor for applications in dermatology and cosmetology, alongside explorations into its antioxidant, anti-inflammatory, and anti-cancer properties. This document synthesizes available data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Introduction

This compound belongs to the family of dihydroxybenzoic acids, which are secondary metabolites found in various plants. These compounds are characterized by a benzoic acid scaffold with hydroxyl and methoxy (B1213986) substitutions, which are known to contribute to their biological activities. While direct and extensive research on this compound is limited, its structural similarity to other well-studied phenolic acids provides a strong basis for predicting its mechanism of action. This guide will delve into these potential mechanisms, providing a framework for future investigation.

Core Mechanism of Action: Tyrosinase Inhibition

The most promising and directly implicated mechanism of action for this compound is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics for skin whitening and evening skin tone.

The Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.

Evidence for Tyrosinase Inhibition

-

Anisic Acid (p-methoxybenzoic acid): This compound has been identified as a noncompetitive inhibitor of mushroom tyrosinase with an IC50 of 0.60 mM.[1] This demonstrates that the methoxybenzoic acid scaffold is capable of interacting with and inhibiting tyrosinase.

-

Benzoic Acid Derivatives: A study on various benzoic acid derivatives revealed potent tyrosinase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the commonly used inhibitor, kojic acid.[2]

-

Structure-Activity Relationship: The presence of hydroxyl groups on the benzene (B151609) ring is a key feature of many known tyrosinase inhibitors. It is hypothesized that these groups can chelate the copper ions in the active site of the enzyme, thereby blocking its catalytic activity. The dihydroxy substitution in this compound makes it a strong candidate for this mechanism.

Based on this evidence, it is highly probable that this compound acts as a competitive or noncompetitive inhibitor of tyrosinase.

Proposed Signaling Pathway for Tyrosinase Inhibition

The following diagram illustrates the proposed mechanism of tyrosinase inhibition by this compound, leading to a reduction in melanin synthesis.

References

2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Overview of a Putative Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified as a secondary metabolite. Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in defense, competition, and species interactions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, potential natural sources, and the limited but emerging knowledge of its biological significance. Due to the nascent stage of research on this specific compound, this document also draws upon information regarding closely related hydroxybenzoic acids to provide a broader context for its potential biosynthesis and physiological functions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and in silico modeling for potential biological activities.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 184.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 3934-81-4 | --INVALID-LINK-- |

| Synonyms | 2,3-Dihydroxy-p-anisic acid | --INVALID-LINK-- |

| XLogP3 | 1.6 | --INVALID-LINK-- |

| Monoisotopic Mass | 184.03717335 Da | --INVALID-LINK-- |

Natural Sources and Isolation

The primary reported natural source of this compound is the sweet cherry fruit (Prunus avium)[1]. However, it is important to note that some chemical databases list this compound as not being found in nature, indicating that it may be a rare or minor component of the plant's metabolome. Sweet cherries are known to be rich in a diverse array of phenolic compounds, including anthocyanins, flavonols, and other hydroxybenzoic acid derivatives[2][3].

Experimental Protocol: General Extraction of Phenolic Compounds from Prunus avium

Objective: To extract a broad range of phenolic compounds from Prunus avium fruits.

Materials:

-

Fresh or frozen Prunus avium fruits

-

Methanol (B129727) or ethanol (B145695) (HPLC grade)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Sample Preparation: Homogenize fresh or frozen cherry fruit material in an acidic aqueous-organic solvent (e.g., 80% methanol or ethanol with 0.1% HCl) to inactivate polyphenol oxidases and enhance extraction efficiency.

-

Extraction: Perform the extraction at a low temperature (e.g., 4°C) with constant agitation for a defined period (e.g., 2-4 hours). The solid-to-solvent ratio should be optimized, typically around 1:10 (w/v).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-20 minutes) to pellet solid debris.

-

Solvent Evaporation: Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove sugars and other interfering substances. The extract is loaded onto a pre-conditioned C18 cartridge, washed with acidified water, and the phenolic compounds are then eluted with methanol.

-

Analysis: The purified fraction can be analyzed by HPLC coupled with a diode-array detector (DAD) and a mass spectrometer (MS) for the identification and quantification of individual phenolic compounds, including this compound.

Biosynthesis

The specific biosynthetic pathway for this compound has not been elucidated. However, the biosynthesis of hydroxybenzoic acids in plants generally occurs through the shikimate pathway. This pathway produces the aromatic amino acid L-phenylalanine, which is a precursor to a wide range of phenolic compounds.

A plausible hypothetical pathway for the formation of this compound could involve the following steps, starting from a key intermediate of the phenylpropanoid pathway:

-

Hydroxylation: Introduction of hydroxyl groups onto a benzoic acid precursor.

-

O-methylation: The addition of a methyl group to one of the hydroxyl groups, catalyzed by an O-methyltransferase (OMT) enzyme.

The biosynthesis of benzoic acids in plants is a complex network of parallel and intersecting pathways that occur in different subcellular compartments[4]. The formation of dihydroxy- and methoxy-substituted benzoic acids likely involves a series of enzymatic reactions, including hydroxylases and methyltransferases that act on common benzoic acid precursors.

Physiological Functions and Biological Activities

There is a significant lack of information regarding the specific physiological functions of this compound in Prunus avium or its biological activities in other organisms. As a secondary metabolite, it may be involved in plant defense mechanisms, such as acting as an antimicrobial or antioxidant agent.

Research on structurally similar compounds provides some insight into potential activities. For instance, various hydroxybenzoic acid derivatives have been reported to possess a wide range of biological properties, including:

-

Antioxidant activity: The phenolic hydroxyl groups can act as free radical scavengers.

-

Antimicrobial activity: Many phenolic compounds exhibit inhibitory effects against bacteria and fungi.

-

Anti-inflammatory effects: Some hydroxybenzoic acids have been shown to modulate inflammatory pathways.

It is important to emphasize that these are potential activities based on related compounds, and dedicated studies are required to determine the specific biological profile of this compound.

Signaling Pathways

Currently, there are no published studies that have investigated the specific signaling pathways modulated by this compound. Future research in this area would be valuable to understand its mechanism of action should any significant biological activities be discovered.

Conclusion and Future Directions

This compound remains a poorly characterized secondary metabolite. While its presence has been reported in sweet cherry fruits, there is a clear need for further research to confirm its natural distribution and to elucidate its biosynthetic pathway and physiological roles. Future studies should focus on:

-

Confirmation of Natural Occurrence: Rigorous phytochemical analyses of Prunus avium and other potential plant sources are needed to confirm the presence and quantify the levels of this compound.

-

Isolation and Structural Elucidation: Development of a specific protocol for the isolation of this compound would enable detailed structural characterization and provide pure material for biological testing.

-

Biosynthetic Studies: The use of isotopic labeling and transcriptomic analysis in Prunus avium could help to identify the enzymes and genes involved in its biosynthesis.

-

Biological Activity Screening: The purified compound should be screened in a variety of bioassays to determine its antioxidant, antimicrobial, anti-inflammatory, and other potential pharmacological activities.

-

Mechanism of Action Studies: If significant biological activity is identified, further research into the underlying molecular mechanisms and effects on cellular signaling pathways will be warranted.

References

- 1. als-journal.com [als-journal.com]

- 2. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 3. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]

- 4. Bioactive Potential of Sweet Cherry (Prunus avium L.) Waste: Antioxidant and Anti-Inflammatory Properties for Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound isolated from natural sources, including sweet cherry fruits (Prunus avium)[1]. As a member of the dihydroxybenzoic acid family, it holds potential for various biological activities. However, comprehensive in vitro studies specifically on this compound are limited in publicly available literature. This technical guide provides an in-depth overview of the expected in vitro activities based on studies of structurally similar compounds. The methodologies and findings presented herein for related molecules can serve as a valuable framework for designing and interpreting future research on this compound.

Antioxidant Activity

Table 1: Antioxidant Activity of Phenolic Acids Structurally Related to this compound

| Compound | Assay | IC50 / Activity | Reference Compound |

| Gallic Acid | DPPH | - | - |

| Gallic Acid | ABTS | 1.03 ± 0.25 µg/mL | - |

| Caffeic Acid | ABTS | 1.59 ± 0.06 µg/mL | - |

| p-Coumaric Acid | - | Lower than caffeic and gallic acid | - |

| 4-Methoxybenzoic Acid | - | Weak antioxidant activity | - |

Note: The data presented is for compounds structurally related to this compound and is intended for comparative purposes.

Experimental Protocols

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add various concentrations of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[2]

ABTS Radical Cation Decolorization Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

-

Warm the freshly prepared FRAP reagent to 37°C.

-

Mix a small volume of the test compound solution with the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).

-

The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO4).[2]

Anti-inflammatory Activity

Several phenolic acids exhibit anti-inflammatory properties by modulating key inflammatory pathways. While specific data for this compound is lacking, related compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Table 2: Anti-inflammatory Activity of a Related Compound

| Compound | Cell Line | Assay | IC50 |

| 2′,6′-dihydroxy-4′-methoxydihydrochalcone | RAW 264.7 | Nitrite (B80452) quantification (Griess reaction) | Significantly reduced nitrite levels |

Note: This data is for a structurally related chalcone (B49325) derivative and suggests potential anti-inflammatory activity for similar phenolic structures.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.

-

Incubate the cells for a further 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Anticancer Activity

The anticancer potential of phenolic acids is an active area of research. Studies on compounds with similar structures to this compound have demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines.

Table 3: Anticancer Activity of Structurally Related Compounds

| Compound | Cell Line | Assay | IC50 / Effect |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Hepatocellular carcinoma) | Cytotoxicity | IC50: 32.3 ± 1.13 µM |

| 2,3,4-Trihydroxybenzoic Acid | HCT-116 (Colon cancer) | Cell Proliferation | Dose-dependent inhibition |

| 2,3,4-Trihydroxybenzoic Acid | MDA-MB-231 (Breast cancer) | Cell Proliferation | Dose-dependent inhibition |

Note: The data presented is for compounds structurally related to this compound and is intended to suggest potential areas of investigation.

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Signaling Pathway Modulation

Phenolic compounds often exert their biological effects by modulating intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, research on related compounds points towards the involvement of key pathways in inflammation and cancer, such as the NF-κB and MAPK pathways.

A derivative of 4-hydroxy-3-methoxybenzoic acid has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells. Another related compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), has been found to induce apoptosis in human gastric carcinoma cells through the activation of JNK/p38 MAPK signaling.

Visualizations of Potential Signaling Pathways

Below are diagrams representing signaling pathways that could potentially be modulated by this compound, based on the activity of related compounds.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Hypothesized activation of the JNK/p38 MAPK signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the in vitro activities of this compound is currently sparse, the available data on structurally similar phenolic compounds provide a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and potential signaling pathways detailed in this guide offer a solid foundation for researchers to design and conduct studies to elucidate the specific biological profile of this compound. Future research should focus on obtaining quantitative data (e.g., IC50 values) for this compound in various in vitro models and exploring its mechanisms of action at the molecular level. Such studies will be crucial in determining its potential for development as a therapeutic agent.

References

The Enigmatic Role of 2,3-Dihydroxy-4-methoxybenzoic Acid in Plant Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified in sweet cherry (Prunus avium)[1]. Despite its confirmed presence in the plant kingdom, its specific role in plant metabolism, including its biosynthetic pathway, physiological concentrations, and potential signaling functions, remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. In the absence of direct research, this document extrapolates potential functions and metabolic pathways based on the well-established roles of analogous hydroxybenzoic acids in plants. Furthermore, it offers generalized experimental protocols that can be adapted for the targeted study of this compound, aiming to stimulate and guide future research in this area.

Introduction: The Landscape of Hydroxybenzoic Acids in Plants

Hydroxybenzoic acids, a class of phenolic compounds, are pivotal secondary metabolites in plants, playing crucial roles in a myriad of physiological processes. These functions range from serving as structural components of cell walls to acting as signaling molecules in plant defense and as allelochemicals. While compounds such as salicylic (B10762653) acid (2-hydroxybenzoic acid) and its dihydroxybenzoic acid (DHBA) derivatives (e.g., 2,3-DHBA and 2,5-DHBA) have been extensively studied for their roles in plant immunity and stress responses, the metabolic significance of many other substituted benzoic acids, including this compound, is yet to be fully elucidated. The presence of both hydroxyl and methoxy (B1213986) functional groups on the benzoic acid backbone suggests a potentially unique biochemical activity and metabolic regulation.

Known Occurrence and Potential Biosynthesis

Identified Natural Source

To date, the primary documented natural source of this compound in the plant kingdom is the fruit of the sweet cherry, Prunus avium[1]. Comprehensive metabolomic studies of Prunus avium have identified a wide array of phenolic compounds, including various hydroxybenzoic and hydroxycinnamic acids, flavonoids, and anthocyanins, which contribute to the fruit's quality, color, and potential health benefits[2][3][4][5][6][7]. However, quantitative data on the concentration of this compound in different tissues or at various developmental stages of the plant are not available.

Hypothetical Biosynthetic Pathway

The biosynthesis of benzoic acids in plants is known to occur through several routes, primarily originating from the shikimate pathway and the subsequent phenylpropanoid pathway[8][9]. While a specific pathway for this compound has not been experimentally determined, a plausible route can be hypothesized based on known enzymatic reactions in plant secondary metabolism, such as hydroxylation and methylation.

The biosynthesis likely begins with chorismic acid, a key intermediate of the shikimate pathway. From chorismate, the pathway could proceed through several intermediates, including isochorismate and phenylalanine, leading to the formation of benzoic acid. Subsequent modifications of the benzoic acid ring by hydroxylases and methyltransferases would then yield the final product.

Below is a diagram illustrating a generalized pathway for benzoic acid biosynthesis and a hypothetical extension to this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Role in Plant Metabolism

Given the established roles of other dihydroxybenzoic acids, it is plausible that this compound is involved in plant defense mechanisms.

Plant Defense and Signaling

Dihydroxybenzoic acids, such as 2,3-DHBA and 2,5-DHBA, are known to accumulate in some plant species upon pathogen attack and can act as signaling molecules in the defense response, sometimes in conjunction with salicylic acid[10][11]. The hydroxylation and methylation of benzoic acid derivatives can alter their biological activity, including their antioxidant and antimicrobial properties. It is conceivable that this compound could function as an antimicrobial compound, an antioxidant to mitigate oxidative stress during pathogen attack, or as a signaling molecule in a defense pathway.

The diagram below illustrates a generalized plant defense signaling cascade where a substituted benzoic acid could play a role.

Caption: Potential involvement of this compound in plant defense.

Quantitative Data Summary

As of the date of this publication, there is no quantitative data available in the scientific literature regarding the concentration of this compound in any plant species. Future research should focus on quantifying this compound in various tissues of Prunus avium and other plants under different physiological and stress conditions.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of this compound in plant tissues. These are based on standard methods for the analysis of phenolic compounds.

Extraction of Phenolic Compounds from Plant Material

-

Sample Preparation: Collect fresh plant material (e.g., leaves, fruits) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction Solvent: Prepare an 80% aqueous methanol (B129727) solution containing 1% formic acid.

-

Extraction Procedure: a. Weigh approximately 100 mg of the lyophilized plant powder into a 2 mL microcentrifuge tube. b. Add 1.5 mL of the extraction solvent. c. Vortex the mixture for 1 minute. d. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. f. Collect the supernatant and transfer it to a new tube. g. Repeat the extraction process on the pellet with an additional 1.5 mL of the extraction solvent to ensure complete extraction. h. Pool the supernatants.

-

Sample Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended for detection and quantification.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of phenolic acids.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A gradient elution program should be optimized to achieve good separation of this compound from other phenolic compounds. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: linear gradient from 5% to 40% B

-

25-30 min: linear gradient from 40% to 95% B

-

30-35 min: hold at 95% B

-

35-40 min: return to 5% B and equilibrate.

-

-

Detection: Monitor the elution profile at multiple wavelengths (e.g., 280 nm and 320 nm) with a PDA detector. For more specific and sensitive detection, use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Quantification: Prepare a standard curve using a pure analytical standard of this compound. The concentration of the compound in the plant extracts can be determined by comparing the peak area to the standard curve.

The following diagram outlines a general workflow for the analysis of this compound in plant samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prunus avium (Sweet Cherry) Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Integrative analyses of metabolome and transcriptome reveals metabolomic variations and candidate genes involved in sweet cherry (Prunus avium L.) fruit quality during development and ripening | PLOS One [journals.plos.org]

- 5. als-journal.com [als-journal.com]

- 6. Integrative analyses of metabolome and transcriptome reveals metabolomic variations and candidate genes involved in sweet cherry (Prunus avium L.) fruit quality during development and ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic profile comparison of fruit juice from certified sweet cherry trees (Prunus avium L.) of Ferrovia and Giorgia cultivars: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydroxy-4-methoxybenzoic acid, a phenolic compound with potential applications in various scientific fields. The document details its natural occurrence, a detailed synthetic pathway, and an adaptable protocol for its isolation from natural sources. Key quantitative data, including physical and spectroscopic properties, are presented in a structured format for easy reference. Furthermore, this guide includes detailed experimental protocols and a visual representation of the synthetic workflow, offering valuable insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a substituted benzoic acid that has been identified in various natural sources. While its biological activities are not as extensively studied as some other phenolic acids, its structural similarity to other biologically active compounds suggests potential for further investigation. This guide aims to consolidate the current knowledge on the discovery, isolation, and chemical synthesis of this compound to facilitate future research and development.

Discovery and Natural Occurrence